

Application Notes and Protocols for Vitamin K1-d7 Serum Sample Analysis

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Compound of Interest

Compound Name: Vitamin K1-d7

Cat. No.: B602699

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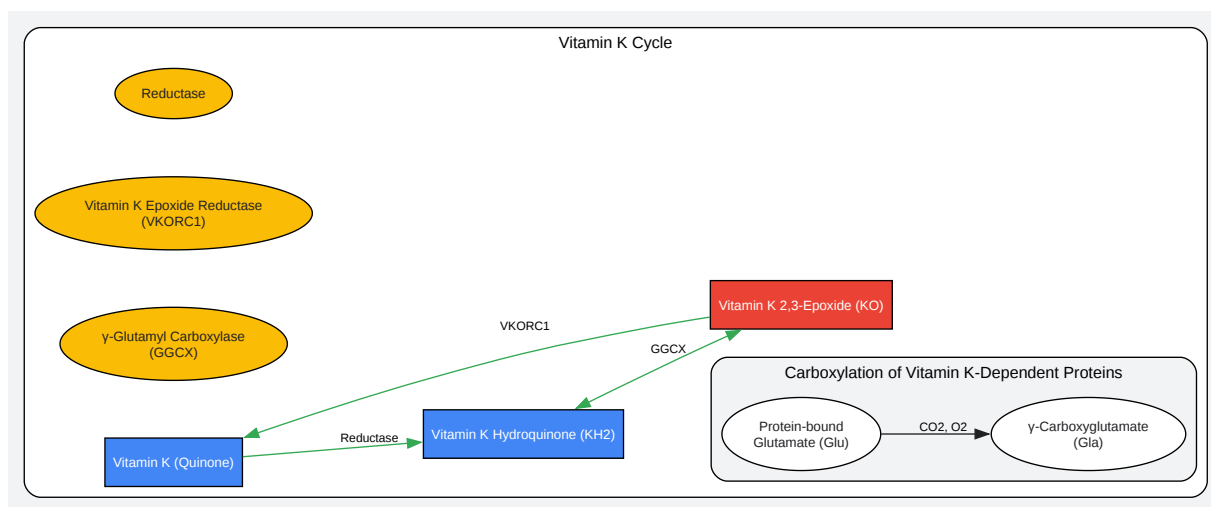
For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phyloquinone, is a fat-soluble vitamin essential for the synthesis of several proteins required for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in serum is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. **Vitamin K1-d7** serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the endogenous analyte, ensuring high accuracy and precision. This document provides a detailed protocol for the analysis of Vitamin K1 in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Vitamin K1-d7** as an internal standard.

I. Vitamin K Signaling Pathway

Vitamin K undergoes a cyclic series of oxidation and reduction reactions, known as the Vitamin K cycle, which is essential for its biological activity. This cycle is coupled to the gamma-carboxylation of specific glutamic acid (Glu) residues in Vitamin K-dependent proteins, converting them to gamma-carboxyglutamic acid (Gla) residues. This post-translational modification is critical for the calcium-binding capacity and subsequent activation of these proteins, which include key coagulation factors.



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Caption: The Vitamin K cycle and its role in the gamma-carboxylation of proteins.

II. Experimental Protocols

This section details the methodology for the extraction and quantification of Vitamin K1 from serum samples using LC-MS/MS.

A. Materials and Reagents

- Vitamin K1 and **Vitamin K1-d7** standards
- LC-MS/MS grade methanol, acetonitrile, isopropanol, and hexane
- Ethanol (0.01% BHT)

- Ammonium fluoride
- Formic acid
- Deionized water
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
- Human serum (for calibration standards and quality controls)

B. Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE), and a direct protein precipitation followed by SPE.

Protocol 1: Combined Liquid-Liquid and Solid-Phase Extraction^[1]

- Transfer 200 μ L of serum to a clean tube.
- Add 10 μ L of the internal standard working solution (**Vitamin K1-d7**, 100 ng/mL in Ethanol with 0.01% BHT).
- Add 200 μ L of Ethanol (with 0.01% BHT) to precipitate proteins.
- Add 1,000 μ L of hexane and vortex for 1 minute.
- Centrifuge at 5,000 rpm for 3 minutes.
- Transfer 600 μ L of the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 1,000 μ L of hexane.
- Condition an SPE cartridge with 1 mL of hexane:diethyl ether (1:1) followed by 3 x 1 mL of hexane.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 3 x 1 mL of hexane.

- Elute the analyte with 1 mL of hexane:diethyl ether (97:3).
- Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation and Solid-Phase Extraction[2][3]

- To 200 µL of serum, add 600 µL of ethanol containing the internal standard (**Vitamin K1-d7**).
- Vortex to mix and then centrifuge to pellet the precipitated proteins.
- Load the supernatant onto a conditioned SPE plate (e.g., Oasis PRiME HLB µElution Plate).
- Wash the plate.
- Elute the sample with heptane.
- Dry the eluate and reconstitute in a mixture of methanol and water.

C. LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis of Vitamin K1.

Liquid Chromatography Conditions[2][3]

Parameter	Value
LC System	ACQUITY UPLC I-Class FTN or equivalent
Column	ACQUITY UPLC HSS PFP 2.1 x 50 mm, 1.8 μ m
Column Temp.	40 °C
Sample Temp.	10 °C
Injection Vol.	20 μ L
Flow Rate	0.6 mL/min
Mobile Phase A	Water with 0.05 mM ammonium fluoride
Mobile Phase B	Methanol with 0.05 mM ammonium fluoride
Gradient	A linear gradient is typically employed.

Mass Spectrometry Conditions

Parameter	Value
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI) or APCI, Positive
Acquisition	Multiple Reaction Monitoring (MRM)
Capillary Voltage	1.2 kV (for ESI)
Source Temp.	150 °C
Desolvation Temp.	650 °C

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Vitamin K1	451.3	187.1 / 186.8	23 / 25
Vitamin K1-d7 (IS)	458.3	193.8	23 / 25

III. Data Presentation

The following tables summarize the quantitative data from various validated methods for Vitamin K1 analysis in serum.

Table 1: Method Validation Parameters

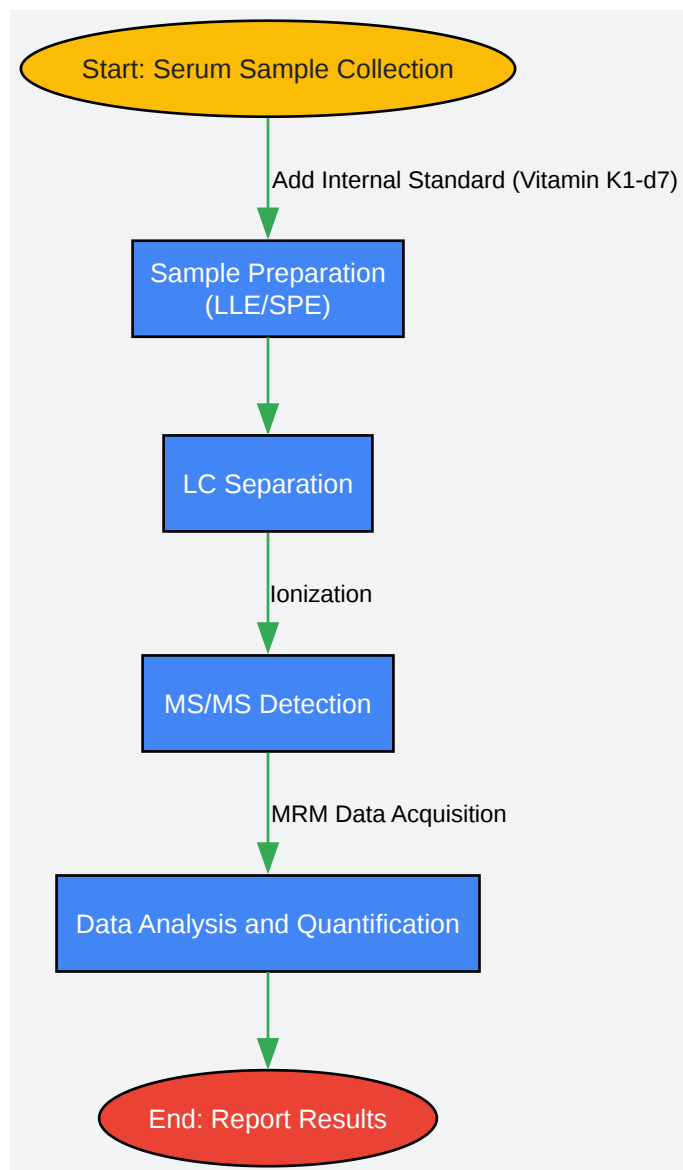
Parameter	Result	Reference
Linearity Range	0.077–26 ng/mL	
0.10-10 ng/mL		
LLOQ	0.05 nmol/L (~0.022 ng/mL)	
0.05 ng/mL		
0.14 nmol/L (~0.063 ng/mL)		
Intra-day Precision (%CV)	≤ 5.4%	
0.207-7.83%		
2.3% - 10.4%		
Inter-day Precision (%CV)	≤ 5.4%	
3.39-5.75%		
7.4% - 12.8%		
Accuracy/Recovery	Within 10% of nominal	
99% for internal standard		
> 92%		

Table 2: Summary of Sample Preparation and LC-MS/MS Conditions from Literature

Sample Volume	Preparation Method	LC Column	Ionization	Reference
200 µL	LLE followed by SPE	Not specified	LDTD-MS/MS	
200 µL	Protein Precipitation + SPE	ACQUITY UPLC HSS PFP	ESI	
350 µL	Protein Denaturation + SPE	Not specified	APCI	
500 µL	Protein Precipitation	Raptor Biphenyl	MS/MS	
500 µL	LLE	Accucore PFP	ESI	

IV. Experimental Workflow

The general workflow for the analysis of **Vitamin K1-d7** in serum samples is depicted below.



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Caption: A generalized workflow for the analysis of Vitamin K1 in serum.

V. Conclusion

The LC-MS/MS method using **Vitamin K1-d7** as an internal standard provides a robust, sensitive, and specific approach for the quantification of Vitamin K1 in serum samples. The detailed protocols and compiled data in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis. Adherence to these protocols will ensure reliable and accurate results for the assessment of Vitamin K1 status.

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